molecular formula C4H11ClO2Si B1587336 Chloromethyl(methyl)dimethoxysilane CAS No. 2212-11-5

Chloromethyl(methyl)dimethoxysilane

Cat. No. B1587336
CAS RN: 2212-11-5
M. Wt: 154.67 g/mol
InChI Key: ZXZMFKUGAPMMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl(methyl)dimethoxysilane is an organosilicon compound . It has a linear formula of ClH2CSi(OCH2CH3)2CH3 . The CAS Number is 2212-10-4 .


Molecular Structure Analysis

The molecular weight of Chloromethyl(methyl)dimethoxysilane is 182.72 . The SMILES string representation is CCOSi(CCl)OCC .


Physical And Chemical Properties Analysis

Chloromethyl(methyl)dimethoxysilane has a density of 1.000 g/mL at 25 °C (lit.) . It has a boiling point of 140°C . The flash point is 100.0 °F - closed cup .

Scientific Research Applications

Synthesis of Silane Coupling Agents

Chloromethyl(methyl)dimethoxysilane is used in the synthesis of silane coupling agents, which are pivotal in promoting adhesion between organic and inorganic materials. These agents are commonly employed in coatings, adhesives, and composite materials to enhance durability and mechanical properties .

Hydrophobic Surface Modification

The compound is instrumental in rendering surfaces hydrophobic. By reacting with hydroxyl groups on surfaces, it forms a protective layer that repels water, thus being beneficial for creating water-resistant coatings on various substrates, including glass and metals .

Precursor for Functional Silica Nanoparticles

It serves as a precursor for producing functional silica nanoparticles. These nanoparticles have a broad range of applications, from drug delivery systems to catalysts, due to their large surface area and the ability to functionalize their surface with various organic groups .

Organic Synthesis Intermediate

In organic synthesis, Chloromethyl(methyl)dimethoxysilane is a valuable intermediate. It is used to introduce silicon-containing groups into organic molecules, which can be leveraged to modify physical properties or as protective groups during synthesis .

Material Science Research

The compound finds applications in material science research, particularly in the development of new materials with enhanced thermal stability, mechanical strength, and chemical resistance. Its incorporation into polymers can lead to materials with unique properties suitable for high-performance applications .

Pharmaceutical Research

In pharmaceutical research, Chloromethyl(methyl)dimethoxysilane is utilized to synthesize silane derivatives that can act as potential drug candidates or intermediates. Its reactivity allows for the creation of complex molecules that may have therapeutic applications .

Safety and Hazards

Chloromethyl(methyl)dimethoxysilane is classified as a flammable liquid and vapor. It can cause serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

chloromethyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZMFKUGAPMMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701335653
Record name (Chloromethyl)dimethoxymethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl(methyl)dimethoxysilane

CAS RN

2212-11-5
Record name (Chloromethyl)dimethoxymethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethyl)dimethoxymethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloromethyl)dimethoxymethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Chloromethyl)dimethoxymethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chloromethyl(methyl)dimethoxysilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chloromethyl(methyl)dimethoxysilane
Reactant of Route 3
Chloromethyl(methyl)dimethoxysilane
Reactant of Route 4
Chloromethyl(methyl)dimethoxysilane
Reactant of Route 5
Chloromethyl(methyl)dimethoxysilane
Reactant of Route 6
Chloromethyl(methyl)dimethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.